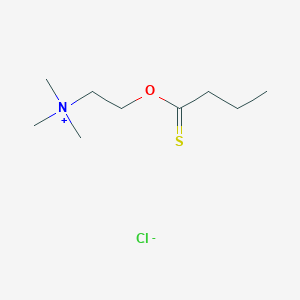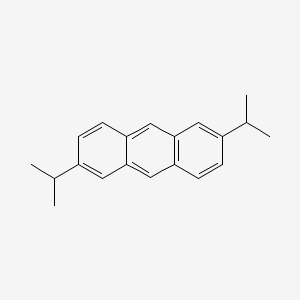
1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane is a unique organosilicon compound characterized by its complex structure This compound features a tetrasilane backbone with hexamethyl and diphenyl groups, as well as trimethylsilyl substituents
Preparation Methods
The synthesis of 1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane typically involves the reaction of tetramethyldisilane with diphenylacetylene in the presence of a catalyst such as sodium methoxide in tetrahydrofuran . This reaction forms a silicon-containing ring system, which is then further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: It can be reduced to form simpler silicon-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a ligand in organometallic chemistry.
Biology: The compound’s unique structure makes it a subject of study in understanding silicon-based life forms and biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The molecular pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Compared to other similar compounds, 1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane stands out due to its unique combination of hexamethyl, diphenyl, and trimethylsilyl groups. Similar compounds include:
Hexamethylbenzene: An aromatic compound with six methyl groups attached to a benzene ring.
Hexamethyldisilazane: A useful silanizing agent with two trimethylsilyl groups attached to a nitrogen atom.
Tris(trimethylsilyl)silanol: A reagent used in trifluoromethylation reactions. These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
CAS No. |
118714-41-3 |
|---|---|
Molecular Formula |
C24H46Si6 |
Molecular Weight |
503.1 g/mol |
IUPAC Name |
trimethyl-[phenyl-[phenyl-bis(trimethylsilyl)silyl]-trimethylsilylsilyl]silane |
InChI |
InChI=1S/C24H46Si6/c1-25(2,3)29(26(4,5)6,23-19-15-13-16-20-23)30(27(7,8)9,28(10,11)12)24-21-17-14-18-22-24/h13-22H,1-12H3 |
InChI Key |
WWDYAPFGUDSMIY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C1=CC=CC=C1)([Si](C)(C)C)[Si](C2=CC=CC=C2)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate](/img/structure/B14287574.png)
![Chloro[(naphthalen-1-yl)methyl]mercury](/img/structure/B14287579.png)
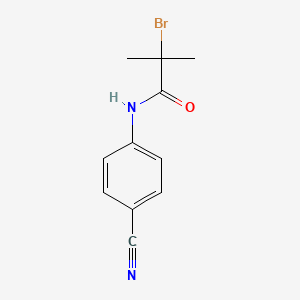
![1,3-Di([1,1'-biphenyl]-2-yl)urea](/img/structure/B14287591.png)
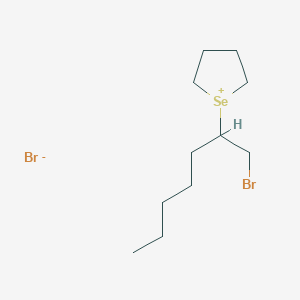
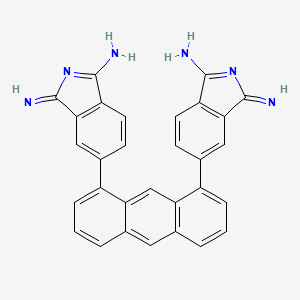
![1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione](/img/structure/B14287614.png)
![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)
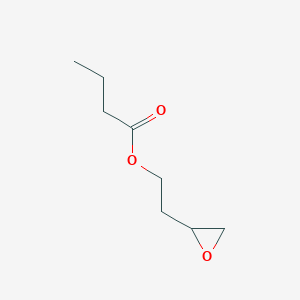
oxophosphanium](/img/structure/B14287657.png)

